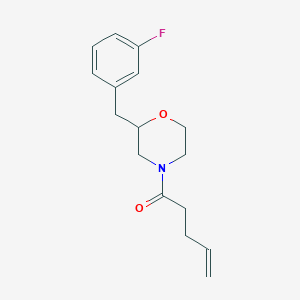
2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine, also known as FBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FBM is a morpholine derivative that has a unique chemical structure, making it an ideal candidate for use in scientific research.
Mecanismo De Acción
The exact mechanism of action of 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine is not fully understood, but studies have shown that it interacts with various proteins and enzymes in the body. 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine has also been shown to bind to specific receptors in the brain, such as the sigma-1 receptor, which is involved in various physiological processes.
Biochemical and Physiological Effects:
2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine has been shown to have various biochemical and physiological effects in the body. Studies have shown that 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine can improve cognitive function and memory, possibly through its interaction with the sigma-1 receptor. 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine has also been shown to have anti-inflammatory and antioxidant effects, which could have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine in lab experiments is its unique chemical structure, which allows for specific interactions with various enzymes and proteins. 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of using 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine is its potential toxicity, which could limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine and its potential applications in various fields.
Direcciones Futuras
There are many potential future directions for research on 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine. One area of focus could be the development of 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine-based drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Another area of focus could be the study of 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine's interactions with specific enzymes and proteins, which could lead to the development of new drugs and therapies. Additionally, more research is needed to fully understand the potential toxicity of 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine and its effects on the body.
Métodos De Síntesis
2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine can be synthesized through a series of chemical reactions involving 3-fluorobenzylamine, 4-pentenoyl chloride, and morpholine. The process involves the formation of an amide bond between the 4-pentenoyl chloride and the 3-fluorobenzylamine, followed by the addition of morpholine to the resulting product. The final product is then purified using various techniques, such as column chromatography, to obtain pure 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine.
Aplicaciones Científicas De Investigación
2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine has shown potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine has been studied for its potential as a drug candidate for various diseases, such as cancer and Alzheimer's disease. In neuroscience, 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders. In biochemistry, 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine has been studied for its interactions with various enzymes and proteins, which could lead to the development of new drugs and therapies.
Propiedades
IUPAC Name |
1-[2-[(3-fluorophenyl)methyl]morpholin-4-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO2/c1-2-3-7-16(19)18-8-9-20-15(12-18)11-13-5-4-6-14(17)10-13/h2,4-6,10,15H,1,3,7-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKKKFASPUBMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCOC(C1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6034141.png)
![ethyl {2-oxo-3-[(3-pyridinylcarbonyl)hydrazono]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B6034146.png)

![2-hydroxy-5-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6034154.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6034168.png)
![2-{2-[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6034170.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B6034173.png)
![1-[2-methoxy-5-({[2-(1H-1,2,3-triazol-5-ylthio)ethyl]amino}methyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6034175.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6034190.png)
![3-{2-[4-(3-fluorophenoxy)-1-piperidinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6034199.png)
![6-(4-fluorophenyl)-2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B6034209.png)

![2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6034224.png)